molecular formula C10H8N2O B13972639 4-Phenyl-3(2h)-pyridazinone

4-Phenyl-3(2h)-pyridazinone

Cat. No.: B13972639
M. Wt: 172.18 g/mol
InChI Key: TVKFDBOFBKXOQT-UHFFFAOYSA-N
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Description

4-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylpyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. One common method is the reaction of phenylhydrazine with maleic anhydride, followed by cyclization to form the pyridazinone ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 4-phenylpyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.

Scientific Research Applications

4-phenylpyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Industry: It is used in the synthesis of agrochemicals and dyes, showcasing its versatility in various industrial applications.

Mechanism of Action

The mechanism of action of 4-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylpyridazin-3-amine
  • 6-phenylpyridazin-3(2H)-one
  • 3-phenylpyridazin-4(1H)-one

Uniqueness

4-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics influence its reactivity and biological activity, making it distinct from other pyridazinone derivatives.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C10H8N2O/c13-10-9(6-7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

TVKFDBOFBKXOQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NNC2=O

Origin of Product

United States

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